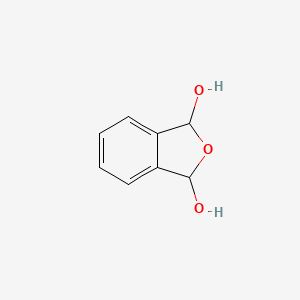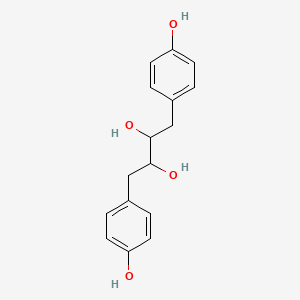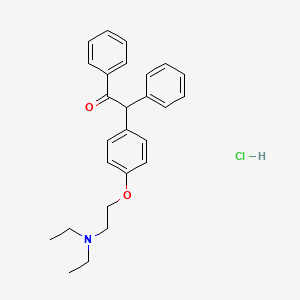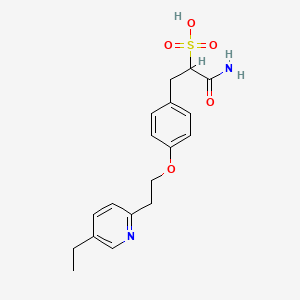![molecular formula C32H35N5O5 B586218 (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide CAS No. 57123-71-4](/img/structure/B586218.png)
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione, also known as dihydroergotamine, is a derivative of ergotamine. It is a naturally occurring ergot alkaloid that has been modified to enhance its pharmacological properties. This compound is primarily used in the treatment of migraines and cluster headaches due to its vasoconstrictive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves several steps, starting from ergotamine. The key steps include hydrogenation of the double bond in the 9,10 position and subsequent functional group modifications to introduce the hydroxy and methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a ketone.
Reduction: The compound can be reduced to remove specific functional groups.
Substitution: Functional groups can be substituted to create derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergotamine, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of ergot alkaloids.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Primarily used in the treatment of migraines and cluster headaches. It is also studied for its potential use in other neurological disorders.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
Mecanismo De Acción
The mechanism of action of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves binding to serotonin receptors, particularly the 5-HT1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which is believed to alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings .
Comparación Con Compuestos Similares
Similar Compounds
Ergotamine: The parent compound from which dihydroergotamine is derived.
Dihydroergocristine: Another derivative of ergotamine with similar vasoconstrictive properties.
Dihydroergocornine: Used in the treatment of vascular dementia and has similar pharmacological effects
Uniqueness
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione is unique due to its specific modifications that enhance its efficacy and reduce side effects compared to its parent compound, ergotamine. Its ability to selectively bind to serotonin receptors makes it particularly effective in treating migraines .
Propiedades
Número CAS |
57123-71-4 |
|---|---|
Fórmula molecular |
C32H35N5O5 |
Peso molecular |
569.662 |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H35N5O5/c1-31(35-28(38)20-14-22-21-9-5-10-23-27(21)19(16-33-23)15-24(22)34-17-20)30(40)37-25(13-18-7-3-2-4-8-18)29(39)36-12-6-11-26(36)32(37,41)42-31/h2-5,7-10,16,20,22,24-26,33-34,41H,6,11-15,17H2,1H3,(H,35,38)/t20-,22-,24-,25+,26+,31-,32+/m1/s1 |
Clave InChI |
RUDMYNQFUFZHMD-VTIMJTGVSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)NC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[6.1.0]non-4-ene, 9,9-difluoro- (9CI)](/img/no-structure.png)


![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)


![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)

